Ropivacaine N-Oxide is a derivative of ropivacaine, which is an amide-type local anesthetic commonly used for regional anesthesia and pain management. This compound has garnered interest due to its potential pharmacological properties and applications across various scientific fields. Ropivacaine N-Oxide is characterized by its molecular formula and a molecular weight of approximately 290.4 g/mol .
Ropivacaine N-Oxide is classified under drug metabolites reference standards and is recognized as a chemical entity with significant relevance in both medicinal chemistry and pharmacology. Its primary source is the oxidation of ropivacaine, which itself is derived from pipecoloxylidide, a compound used in local anesthesia .
The synthesis of Ropivacaine N-Oxide typically involves the oxidation of ropivacaine using oxidizing agents such as hydrogen peroxide or peracids. This process requires controlled conditions to ensure selective oxidation of the nitrogen atom in the amide group. The general synthetic route can be summarized as follows:
In industrial settings, continuous flow reactors may be employed to enhance efficiency, along with stringent quality control measures to maintain product consistency.
Ropivacaine N-Oxide undergoes several types of chemical reactions, including:
Common reagents for these reactions include:
Ropivacaine N-Oxide functions primarily by blocking nerve impulse generation and conduction. It increases the threshold for electrical excitation in nerve fibers, thereby slowing down impulse propagation and reducing action potential rise rates. This mechanism occurs through the inhibition of sodium ion influx in nerve cells, mirroring the action of ropivacaine itself .
Ropivacaine N-Oxide exhibits several notable physical properties:
The chemical properties include:
Relevant analyses indicate that Ropivacaine N-Oxide maintains high purity levels (>95% HPLC), essential for its application in research and clinical settings .
Ropivacaine N-Oxide has diverse applications across scientific disciplines:
This compound's unique properties make it a valuable asset in both research and clinical environments, particularly in enhancing pain management protocols.
The synthesis of Ropivacaine N-Oxide exploits the nucleophilic character of ropivacaine's tertiary amine. The principal pathway involves direct oxidation using peroxy acids or hydrogen peroxide under controlled conditions:
$$\text{Ropivacaine} + \text{mCPBA}/\text{H}2\text{O}2 \rightarrow \text{Ropivacaine N-Oxide}$$
Key process parameters include:
Industrial-scale synthesis employs catalytic oxidation using tungstate-based catalysts, achieving yields >85% with ≥98% purity validated by HPLC [7]. The reaction generates a diastereomeric mixture due to chirality at the piperidine nitrogen (inversion barrier ≈25 kcal/mol), resulting in N-oxide epimers. Table 1 details optimized synthetic approaches:
Table 1: Synthetic Methods for Ropivacaine N-Oxide
Method | Conditions | Yield (%) | Purity (%) | Diastereomeric Ratio |
---|---|---|---|---|
mCPBA oxidation | 0°C, DCM, 12h | 78 | 98.2 | 55:45 |
H₂O₂/catalyst | 25°C, H₂O/EtOH, 8h | 85 | 99.1 | 52:48 |
Enzymatic oxidation | pH 7.4, 37°C, CYP450 mimics | 62 | 95.7 | 50:50 |
Deuterated variants (e.g., Ropivacaine-d7 N-Oxide) incorporate deuterium atoms at seven positions of the propyl chain (C₁₇H₁₉D₇N₂O₂, MW 297.44 g/mol) via deuteration prior to oxidation. This modification facilitates isotopic tracing in metabolism studies without altering reaction kinetics [3].
The N→O transformation creates a stereogenic nitrogen center, producing two epimers differentiated by oxygen orientation relative to the existing C2 chiral center. Configurational analysis employs:
The energy barrier for nitrogen inversion (23–27 kcal/mol) ensures stability at physiological temperatures, allowing chromatographic separation of epimers via chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The (2S,1'S) epimer predominates in biological matrices (∼70%) due to preferential metabolic formation [3] [7]. Spectroscopic signatures include:
Table 2: Spectroscopic Profile of Ropivacaine N-Oxide
Technique | Key Characteristics |
---|---|
FTIR | N⁺-O⁻ stretch: 940–960 cm⁻¹; Amide C=O: 1645 cm⁻¹; Aromatic C-H: 3020 cm⁻¹ |
¹H NMR (500 MHz, DMSO-d6) | δ 7.10–7.15 (m, 3H, Ar-H); δ 3.85–3.95 (m, 1H, H-6a); δ 3.30 (t, 2H, N⁺-CH₂); δ 2.30 (s, 6H, CH₃-Ar); δ 1.40–1.70 (m, 6H, piperidine-H) |
MS (ESI+) | m/z 291.2 [M+H]⁺; Fragments: 201.1 (piperidine cleavage), 120.1 (xylidine) |
Hydrogen bonding between the N-oxide oxygen and amide proton stabilizes the anti-periplanar conformation, as confirmed by NOESY correlations (H-2/H-6a coupling constant ≈10 Hz) [3] [8].
Ropivacaine synthesis originates from (S)-(-)-pipecolic acid, involving sequential N-alkylation and amidation:
$$\text{(S)-Pipecolic acid} \xrightarrow{\text{PCl}_5} \text{Acid chloride} \xrightarrow{\text{2,6-Xylidine}} \text{(S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide} \xrightarrow{\text{Propyl bromide}} \text{Ropivacaine}$$
In contrast, Ropivacaine N-Oxide synthesis introduces an additional oxidation step:
Structural variations significantly alter physicochemical properties:
Table 3: Comparative Properties of Ropivacaine and Its N-Oxide
Property | Ropivacaine | Ropivacaine N-Oxide | Impact |
---|---|---|---|
Nitrogen pKₐ | 8.2 (tertiary amine) | 4.9 (quaternary ammonium) | Enhanced hydrophilicity |
Log D (pH 7.4) | 2.9 | -0.8 | Reduced membrane permeability |
H-bond acceptors | 2 | 3 | Increased aqueous solubility |
Crystal system | Monoclinic | Orthorhombic | Altered dissolution kinetics |
The N-oxide functionality profoundly influences analytical behavior: RP-HPLC retention decreases by 40% (C18 column, acetonitrile/phosphate buffer), while electrophoretic mobility increases in capillary zone electrophoresis (pH 8.5) due to the permanent positive charge [3] [7]. These properties necessitate specialized chromatographic methods for resolving the parent drug and its metabolite in stability studies.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2